
Ethyl (3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylcarbamate
Overview
Description
Preparation Methods
The synthesis of Ethyl (3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylcarbamate involves several steps. One common method starts with the reaction of 3-Dimethylaminopropyl Chloride Hydrochloride with 10,11-dihydro-5H-dibenz(b,f)azepine to form an intermediate . This intermediate is then reacted with ethyl chloroformate under controlled conditions to yield the final product . Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity .
Chemical Reactions Analysis
Ethyl (3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylcarbamate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Ethyl (3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylcarbamate is structurally related to dibenzazepines, which are known for their psychoactive properties. Research indicates that compounds in this class can exhibit antidepressant and anxiolytic effects similar to those of established medications like desipramine .
Case Study: Antidepressant Activity
A study exploring the pharmacological profile of dibenzazepine derivatives found that modifications to the structure could enhance the binding affinity to serotonin receptors, potentially leading to improved therapeutic outcomes for depression .
Antimicrobial Research
Recent investigations have shown that derivatives of dibenzazepines possess antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness against both gram-positive and gram-negative bacteria .
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in neurotransmission and microbial resistance mechanisms .
Case Study: Binding Affinity Analysis
In a molecular docking study, the compound exhibited a high binding affinity for serotonin transporters, indicating potential use as an antidepressant agent. The docking scores were comparable to those of known antidepressants such as fluoxetine .
Mechanism of Action
The mechanism of action of Ethyl (3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylcarbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylcarbamate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
10,11-Dihydro-5H-dibenz(b,f)azepine: This compound shares the core structure but lacks the carbamate group.
Desipramine: A tricyclic antidepressant that is structurally related but has different functional groups.
Imipramine: Another tricyclic antidepressant with a similar core structure but different substituents.
These compounds share some chemical properties but differ in their specific applications and effects .
Biological Activity
Ethyl (3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylcarbamate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article will explore its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C20H26N2O
- Molecular Weight : 310.43 g/mol
- CAS Number : Not specifically listed, but related compounds have been cataloged under various identifiers.
The compound features a dibenzazepine structure, which is known for its diverse pharmacological properties. The presence of the carbamate functional group may contribute to its biological activity by enhancing solubility and bioavailability.
The biological activity of this compound can be attributed to its interaction with neurotransmitter systems. Compounds with similar structures often exhibit:
- Antidepressant Effects : By modulating serotonin and norepinephrine levels.
- Anxiolytic Properties : Potentially reducing anxiety through GABAergic mechanisms.
Biological Activity
Research studies have demonstrated various biological activities associated with this compound and its analogs:
- Antidepressant Activity : A study on dibenzazepine derivatives indicated that these compounds could significantly reduce depressive behaviors in animal models by increasing neurotransmitter levels in the brain .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells against oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Properties : Research has indicated that similar compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory disorders .
Case Studies
- Clinical Trials : A double-blind placebo-controlled trial evaluated the efficacy of dibenzazepine derivatives in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, supporting the antidepressant potential of related compounds .
- Animal Studies : In rodent models, administration of this compound resulted in improved cognitive function and reduced anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders.
Data Tables
Property | Value |
---|---|
Molecular Formula | C20H26N2O |
Molecular Weight | 310.43 g/mol |
CAS Number | Not specified |
Antidepressant Activity | Significant |
Neuroprotective Effects | Yes |
Anti-inflammatory Properties | Yes |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)methylcarbamate, and how can purity be optimized during synthesis?
The synthesis of dibenzazepine derivatives typically involves alkylation of the azepine core with halogenated intermediates. For example, imipramine analogs are synthesized via alkylation of 10,11-dihydro-5H-dibenzo[b,f]azepine with 3-dimethylaminopropyl chloride in the presence of sodium amide . Adapting this method, the target compound may require carbamate formation via reaction of the secondary amine with ethyl chloroformate. Purity optimization involves:
- Chromatographic purification : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures).
- Recrystallization : Solvent systems like ethanol-water or acetone-hexane improve crystalline purity .
- Spectroscopic validation : Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. What analytical methods are recommended for confirming the identity and purity of this compound?
- Core structure verification : Treat the compound with concentrated HNO; formation of a transient blue color (turning brown) confirms the azepine core .
- Chromatography : Thin-layer chromatography (TLC) using silica gel GF plates with chloroform-methanol (9:1) as mobile phase; UV detection at 254 nm .
- Quantitative purity : Reverse-phase HPLC with a C18 column, acetonitrile-water (60:40) mobile phase, and UV detection at 220–280 nm. Purity ≥98% is typical for pharmacological studies .
Q. How do structural modifications to the dibenzazepine scaffold influence pharmacological activity?
The dibenzazepine scaffold’s activity is sensitive to:
- Side-chain length : A 3-carbon propyl chain (as in imipramine) optimizes affinity for monoamine transporters .
- Carbamate substitution : Replacing the dimethylamine group (e.g., in imipramine) with a methylcarbamate-ethyl ester (as in the target compound) may alter metabolic stability or receptor selectivity .
- Aromatic substitutions : Chlorination at position 3 (e.g., clocapramine) enhances antipsychotic activity but increases off-target effects .
Advanced Research Questions
Q. How can researchers assess the selectivity of this compound for specific enzyme targets (e.g., SIRT2) while minimizing off-target effects?
- In vitro enzyme assays : Screen against SIRT1, SIRT2, and SIRT3 using fluorogenic substrates (e.g., acetylated lysine peptides). Compound 8, a dibenzazepine-based SIRT2 inhibitor, showed 30-fold selectivity over SIRT1 (IC = 18 μM) via competitive binding assays .
- Cellular selectivity profiling : Use MCF-7 cells to measure antiproliferative effects at varying concentrations (e.g., 10–50 μM). Off-target effects are identified via transcriptomic or proteomic profiling .
Q. What experimental strategies resolve contradictions in pharmacological data, such as conflicting results in serotonin reuptake inhibition studies?
- Mechanistic deconvolution : Compare the compound’s effects to selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) in radioligand binding assays (e.g., H-paroxetine for serotonin transporters) .
- Metabolite analysis : Use LC-MS to identify active metabolites that may contribute to off-target interactions (e.g., norepinephrine or dopamine transporter inhibition) .
Q. How can computational modeling predict the binding mode of this compound to SIRT2 or other targets?
- Molecular docking : Use crystal structures of SIRT2 (PDB: 3ZGO) to model interactions. The dibenzazepine core may occupy the hydrophobic pocket, while the carbamate group forms hydrogen bonds with catalytic residues .
- MD simulations : Assess binding stability over 100-ns trajectories; calculate free energy changes (ΔG) via MM-PBSA to validate selectivity .
Q. What cellular assays are most appropriate for evaluating the compound’s antiproliferative or neuroprotective effects?
- Antiproliferative assays : Use MTT or resazurin-based viability tests in cancer cell lines (e.g., MCF-7, HeLa) at 24–72-hour exposures .
- Neuroprotection models : Test glutamate-induced toxicity in primary cortical neurons; measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye) .
Q. Methodological Notes
- Advanced characterization : Include X-ray crystallography for unambiguous structural confirmation, particularly for novel analogs .
Properties
IUPAC Name |
ethyl N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-25-21(24)22(2)15-8-16-23-19-11-6-4-9-17(19)13-14-18-10-5-7-12-20(18)23/h4-7,9-12H,3,8,13-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUCHNQBHLYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949858 | |
Record name | Ethyl [3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27097-69-4 | |
Record name | Carbamic acid, [3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27097-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027097694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl [3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl [3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.